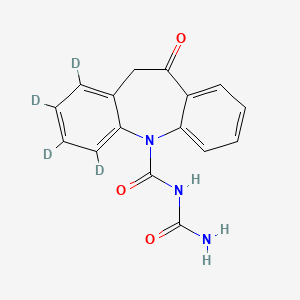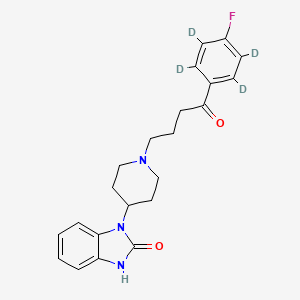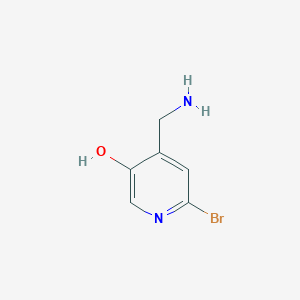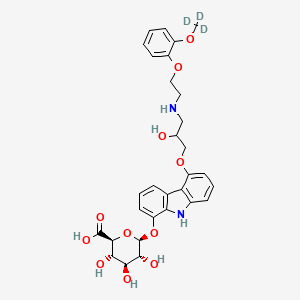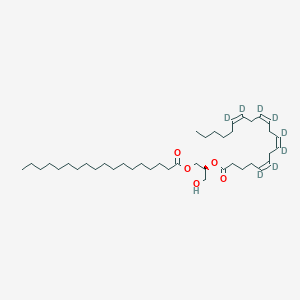
Emtricitabine-15N,D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emtricitabine-15N,D2 is a nucleoside reverse transcriptase inhibitor (NRTI) that is labeled with nitrogen-15 and deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of emtricitabine, an antiviral agent for the treatment of HIV infection . The labeling with nitrogen-15 and deuterium allows for precise tracking and quantification in various biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine-15N,D2 involves the incorporation of nitrogen-15 and deuterium into the emtricitabine molecule. One common method includes the reduction of L-menthyl emtricitabine with sodium borohydride . The process ensures high yield and purity without involving emtricitabine organic or inorganic acid salts as intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to validate the product’s quality .
化学反応の分析
Types of Reactions: Emtricitabine-15N,D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
科学的研究の応用
Emtricitabine-15N,D2 is widely used in scientific research for various applications:
作用機序
Emtricitabine-15N,D2, like emtricitabine, is a cytidine analog. It is phosphorylated by intracellular kinases to its active metabolite, emtricitabine 5’-triphosphate. This active metabolite inhibits the activity of HIV reverse transcriptase by competing with the endogenous substrate deoxycytidine 5’-triphosphate for incorporation into the HIV DNA chain. This incorporation results in chain termination, thereby preventing the replication of the virus .
類似化合物との比較
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with emtricitabine for the treatment of HIV.
Comparison:
Lamivudine vs. Emtricitabine-15N,D2: Both compounds are cytidine analogs and share similar mechanisms of action.
Tenofovir vs. This compound: While tenofovir is a nucleotide analog, this compound is a nucleoside analog.
This compound stands out due to its isotopic labeling, which provides unique advantages in research applications, particularly in the precise tracking and quantification of the compound in biological systems .
特性
分子式 |
C8H10FN3O3S |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
4-(15N)azanyl-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i2D2,10+1 |
InChIキー |
XQSPYNMVSIKCOC-SOECANAFSA-N |
異性体SMILES |
[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)[15NH2])F)O |
正規SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


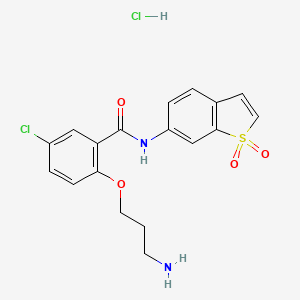
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)


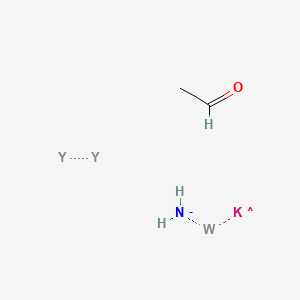
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
